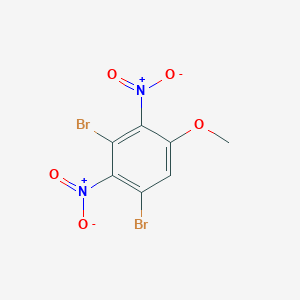![molecular formula C14H14N4O3S B2951548 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034323-63-0](/img/structure/B2951548.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound. It belongs to the class of heterocyclic compounds, characterized by the presence of a thieno[3,2-d]pyrimidine core. Compounds of this nature often exhibit a range of biological activities, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A typical route might involve the initial formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the ethyl linker and the final attachment of the pyrrole-2-carboxamide group. Conditions may vary, but common steps include:
Formation of Thieno[3,2-d]pyrimidine Core: : Starting with thiophene, various reactions such as nitration, reduction, and cyclization may be employed.
Introduction of the Ethyl Linker: : Using reagents like ethylene glycol or its derivatives.
Attachment of Pyrrole-2-Carboxamide: : Final steps often involve amidation reactions using 1-methyl-1H-pyrrole-2-carboxylic acid or its derivatives under coupling conditions.
Industrial Production Methods: Industrial-scale synthesis may utilize continuous flow reactors to ensure efficiency and scalability. Solvent selection and optimization of reaction conditions are crucial to maximize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: : Selective reduction can modify the thieno[3,2-d]pyrimidine core.
Substitution: : Various nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Using halogens or other electrophilic reagents for aromatic substitutions.
Major Products Formed: These reactions may yield a variety of derivatives with modified biological or chemical properties, aiding in structure-activity relationship (SAR) studies.
Applications De Recherche Scientifique
Chemistry: : Utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. Biology : Investigated for interactions with biological macromolecules such as enzymes and receptors. Medicine Industry : Used as an intermediate in the synthesis of more complex molecules for agrochemicals or pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact mechanism often involves binding to the active site or allosteric site, inducing conformational changes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other thieno[3,2-d]pyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide exhibits unique properties due to its specific substitutions and linker.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives
Pyrrole-2-carboxamide derivatives
Compounds with similar ethyl linkers and heterocyclic cores
And there you have it—a detailed dive into this compound! What's your main interest in this compound?
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-17-6-2-3-10(17)12(19)15-5-7-18-13(20)11-9(4-8-22-11)16-14(18)21/h2-4,6,8H,5,7H2,1H3,(H,15,19)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFJELCKISWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid](/img/structure/B2951474.png)


![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2951481.png)
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)

![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)

